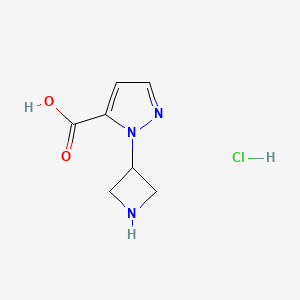

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVUGHVJLPVDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225136-60-5 | |

| Record name | 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by Suzuki–Miyaura cross-coupling reactions to introduce the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of protected intermediates and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant potential in medicinal applications, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against cell lines such as MCF-7 and A549 . The anticancer mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in cell growth.

Agricultural Applications

The pyrazole ring structure is commonly found in agrochemicals, particularly as fungicides and insecticides. Compounds with similar structures have been utilized to develop effective pesticides due to their ability to disrupt biological processes in pests and pathogens . The incorporation of this compound into formulations may enhance the efficacy of existing agricultural chemicals.

Materials Science

In materials science, the unique properties of this compound can be leveraged for the development of novel polymers or coatings. The compound's ability to form complexes with metals may lead to applications in catalysis or as a stabilizing agent in various chemical processes .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested their effects on various cancer cell lines. One derivative showed an IC50 value of 91 nM against MEK1, indicating strong inhibitory action that could be relevant for drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic Acid Hydrochloride and Analogues

Structural and Functional Group Analysis

Azetidine vs. Larger Heterocycles: The target compound’s azetidine ring confers rigidity and compactness compared to six-membered rings (e.g., pyridine in ). This may enhance binding selectivity in drug targets .

Hydrochloride Salt vs. Free Acid :

- The hydrochloride salt form of the target compound improves aqueous solubility compared to its free acid counterpart (C₇H₉N₃O₂, MW 167.17) . This is critical for bioavailability in drug formulations.

Triazolo-pyridine derivatives () exhibit larger molecular weights and extended π-systems, which may improve target affinity but complicate synthesis .

Research Implications and Limitations

- Advantages of Target Compound : Compact structure, balanced solubility, and stability make it a preferred scaffold for fragment-based drug discovery .

- Limitations : Lack of literature data on biological activity () restricts mechanistic insights. Further studies on pharmacokinetics and target engagement are needed.

Biological Activity

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (CAS Number: 2225136-60-5) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7H9N3O2, characterized by the following structural features:

- Molecular Formula : C7H9N3O2

- SMILES : C1C(CN1)N2C(=CC=N2)C(=O)O

- InChI : InChI=1S/C7H9N3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,11,12)

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. A study focused on the synthesis and biological evaluation of pyrazole derivatives found that certain compounds showed significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups at specific positions enhanced inhibitory effects .

| Compound | Inhibition Percentage at 10 μM |

|---|---|

| 12c (4-fluorophenyl) | 56.45% |

| 12a (no substitutions) | 30% |

| 12b (methyl substitution) | 60.91% |

These findings suggest that the modification of substituents on the pyrazole ring can significantly affect biological activity.

The proposed mechanism for the antiviral activity involves hydrogen bonding and hydrophobic interactions with the active site of NA. For instance, compound 12c formed critical hydrogen bonds with residues such as Asn294 and Ser246, indicating a strong interaction that could inhibit viral replication .

Case Study 1: Synthesis and Evaluation

In a comprehensive study, several pyrazole derivatives were synthesized and evaluated for their biological activities. The compounds were tested against various strains of viruses, demonstrating varying degrees of effectiveness based on structural modifications. Notably, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Case Study 2: Structure–Activity Relationship Analysis

A detailed SAR analysis revealed that modifications in the pyrazole structure influenced its binding affinity to target proteins. For example, substituents at the para or meta positions showed differing inhibitory potencies, suggesting that both steric and electronic factors are crucial for optimizing drug design .

Q & A

Q. What synthetic routes are recommended for preparing 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via multi-step protocols involving cyclization of azetidine precursors and pyrazole-carboxylic acid coupling. For example, Vilsmeier-Haack formylation (used in analogous pyrazole syntheses) may be adapted for intermediate steps .

- Purity Validation : Use HPLC with UV detection (≥98% purity) and LC-MS to confirm molecular ion peaks. Crystallization in ethanol/water mixtures can enhance purity, as demonstrated for structurally related azetidine derivatives .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY experiments to resolve azetidine ring protons (δ 3.5–4.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in pyrazole-carboxylic acid derivatives .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. Stability studies on azetidine derivatives show <5% degradation over 6 months under these conditions .

- Decomposition Monitoring : Use TLC or 1H NMR to detect hydrolyzed byproducts (e.g., free carboxylic acid).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Computational Setup : Optimize geometry using B3LYP/6-31G(d) and calculate frontier molecular orbitals (HOMO/LUMO). Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy, as validated for heterocyclic systems .

- Reactivity Insights : Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the pyrazole ring’s carboxyl group may act as a hydrogen-bond donor in enzyme interactions .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding motifs?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs). For example, the azetidine NH group may form R₂²(8) motifs with carboxylate oxygens, consistent with related structures .

- Synchrotron Refinement : High-resolution data (≤0.8 Å) can resolve disorder in the azetidine ring, a common issue in small heterocycles .

Q. What experimental strategies address discrepancies in reported solubility data?

Methodological Answer:

- Solubility Profiling : Use shake-flask methods with UV quantification across pH 1–7 (simulating physiological conditions). For polar aprotic solvents (e.g., DMSO), solubility >50 mg/mL is typical for pyrazole derivatives .

- Contradiction Analysis : Compare literature values using Hansen solubility parameters to identify outliers caused by polymorphic forms .

Q. How to design kinetic studies for hydrolysis of the hydrochloride salt?

Methodological Answer:

- Buffer Systems : Conduct pH-dependent degradation studies (pH 1–6) at 37°C. Monitor via HPLC, using pseudo-first-order kinetics to calculate rate constants.

- Mechanistic Probes : Isotope labeling (e.g., D₂O) can distinguish acid-catalyzed vs. nucleophilic hydrolysis pathways, as shown for similar azetidine salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.